molecular formula C22H17BrClFN4O2 B14776305 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

Cat. No.: B14776305
M. Wt: 503.7 g/mol
InChI Key: VOCHLJXFJTUNGD-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and cyano groups attached to a quinoline core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring.

    Introduction of Functional Groups:

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the cyano group.

    Substitution: The presence of halogens (bromine, chlorine, fluorine) makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol
  • 4-bromo-3-chloro-2-fluoroaniline
  • 4-bromo-3-fluoroaniline

Uniqueness

Compared to similar compounds, 4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide stands out due to its unique combination of functional groups and its quinoline core. This structural complexity imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17BrClFN4O2

Molecular Weight

503.7 g/mol

IUPAC Name

4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C22H17BrClFN4O2/c1-2-31-20-10-18-15(9-19(20)29-21(30)4-3-7-23)22(13(11-26)12-27-18)28-14-5-6-17(25)16(24)8-14/h3-6,8-10,12H,2,7H2,1H3,(H,27,28)(H,29,30)

InChI Key

VOCHLJXFJTUNGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCBr

Origin of Product

United States

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